The synthesis of 4-(3-Amino-phenyl)-thiazol-2-ylamine can be achieved through several methods, typically involving the reaction of thiourea with various aromatic aldehydes or ketones. Here is a common synthetic route:
This method has been validated through various studies demonstrating high yields and purity of the target compound .
The molecular structure of 4-(3-Amino-phenyl)-thiazol-2-ylamine can be analyzed using various spectroscopic techniques:
4-(3-Amino-phenyl)-thiazol-2-ylamine can participate in various chemical reactions:
The mechanism of action for 4-(3-Amino-phenyl)-thiazol-2-ylamine is primarily linked to its biological activities:
These properties are essential for understanding how this compound behaves in biological systems and its potential applications .
4-(3-Amino-phenyl)-thiazol-2-ylamine has several notable applications:
The 2-aminothiazole scaffold represents a privileged heterocyclic system in drug discovery, characterized by a five-membered ring containing both nitrogen (at position 3) and sulfur (at position 1) atoms. This core exhibits pronounced aromaticity due to electron delocalization across its 6π-electron system, conferring remarkable stability and planarity. The scaffold’s dipole moment (1.61 D) and electron density distribution favor electrophilic substitutions at the C5 position, followed by C4, while nucleophilic substitutions preferentially occur at C2 [1] [9]. These electronic properties facilitate diverse interactions with biological targets, including hydrogen bonding (via the exocyclic amine), π-π stacking, and hydrophobic contacts.
The structural versatility of 2-aminothiazoles enables extensive derivatization at C4, C5, and the 2-amino group. This adaptability is exemplified in clinically approved drugs such as the antidiabetic agent pioglitazone (C5-substituted), the antimicrobial sulfathiazole (N2-substituted), and the anticancer drug dasatinib (C4-substituted) [9]. The 4-phenyl-thiazol-2-amine subclass, where the phenyl ring provides a hydrophobic pharmacophore, demonstrates enhanced target affinity and pharmacokinetic properties. Quantum mechanical calculations reveal that substitutions on this phenyl ring significantly modulate electronic parameters like Mulliken charges and dipole moments, thereby fine-tuning bioactivity [5].
Table 1: Clinically Approved 2-Aminothiazole Derivatives and Their Therapeutic Applications
Drug Name | Substitution Pattern | Therapeutic Category | Molecular Target |
---|---|---|---|
Dasatinib | C4-(6-Chloro-2-methylphenyl) | Anticancer | BCR-ABL tyrosine kinase |
Pioglitazone | C5-(Pyridylethyl) | Antidiabetic | PPAR-γ receptor |
Sulfathiazole | N2-Sulfanilamide | Antimicrobial | Dihydropteroate synthase |
Famotidine | C4-(Guanidinothiomethyl) | Antiulcer | Histamine H₂ receptor |
Niridazole | C5-(Nitrothiazole) | Anthelmintic | Schistosome tegument |
Thiazole chemistry originated in 1887 with the seminal work of Hantzsch and Weber, who synthesized the first thiazole derivative via condensation of α-haloketones and thioamides—a method now universally recognized as the Hantzsch thiazole synthesis [1]. This reaction remains the most widely employed route to 2-aminothiazoles, utilizing thiourea and α-halocarbonyl precursors. Early pharmacological interest emerged in the 1940s with sulfathiazole, a groundbreaking antibiotic effective against Staphylococcus infections [1]. The 1960s–1980s witnessed the development of nitazoxanide (antiparasitic) and fanetizole (anti-inflammatory), though the latter was withdrawn due to toxicity [1] [9].
The late 20th century marked a renaissance in thiazole drug discovery, driven by advances in synthetic methodologies. Robinson-Gabriel synthesis (cyclization of acylamino-ketones with phosphorus pentasulfide) and Cook-Heilbron synthesis (using α-aminonitriles and carbon disulfide) provided complementary routes to complex thiazoles [9]. These innovations enabled the development of antiretroviral agents like ritonavir (1996) and kinase inhibitors like dasatinib (2006). Contemporary research focuses on optimizing 4-phenyl-thiazol-2-amines, leveraging structure-activity relationship studies to enhance potency against resistant pathogens and malignancies [4] [7].
4-Phenyl-thiazol-2-amine derivatives exhibit polypharmacology, interacting with diverse macromolecular targets across therapeutic areas:
Anticancer Targets: Analogues like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (compound 6b) induce dual apoptosis and autophagy in melanoma (A375), pancreatic cancer, and chronic myeloid leukemia cells. This compound demonstrated significant in vivo tumor growth reduction in xenograft models, likely through kinase inhibition or endoplasmic reticulum stress induction [4]. Molecular docking confirms high affinity for estrogen receptor alpha (ER-α), with derivatives exhibiting superior docking scores (–8.911 kcal/mol) versus tamoxifen (–6.821 kcal/mol) [3].
Antimicrobial Targets: Schiff base derivatives (e.g., GPQF-108) target Schistosoma mansoni serine/threonine kinases, carbonic anhydrase, and tyrosine phosphatases, achieving in vitro IC₅₀ values of 29.4 μM and suppressing oviposition in vivo [7]. Against Leishmania amazonensis, 4-phenyl-thiazol-2-amines inhibit promastigotes (IC₅₀: 20.78–53.12 μM) via potential targeting of S-methyl-5-thioadenosine phosphorylase, an enzyme crucial for purine salvage [5].
Antidiabetic Targets: Thiazolidinediones (e.g., rosiglitazone) act as PPAR-γ agonists. Though not directly phenyl-2-amines, they validate thiazole’s utility in metabolic disease modulation [2].
Table 2: Pharmacological Targets and Activities of 4-Phenyl-Thiazol-2-amine Analogues
Biological Target | Therapeutic Area | Representative Compound | Key Activity Metrics |
---|---|---|---|
ER-α (Estrogen Receptor Alpha) | Breast cancer | 4-Phenylthiazol-2-amine 3e | Docking score: –8.911 kcal/mol [3] |
Serine/Threonine Kinases (helminth) | Antischistosomal | GPQF-108 | IC₅₀: 29.4 μM; SI: 6.1 [7] |
S-methyl-5-thioadenosine phosphorylase | Antileishmanial | Compound 6 | IC₅₀: 20.78 μM; SI: 5.69 [5] |
Autophagy-apoptosis regulators | Melanoma | Compound 6b | Tumor growth inhibition in vivo [4] |
The specific derivative 4-(3-aminophenyl)-thiazol-2-ylamine (CAS# 103740-34-7; molecular formula: C₉H₉N₃S; molecular weight: 191.25 g/mol) represents a strategically optimized scaffold within the 4-phenyl-thiazol-2-amine class [6] [8]. Its structural distinction lies in the meta-amino group (–NH₂) on the phenyl ring, which confers three critical advantages:
In silico profiling predicts favorable absorption parameters: boiling point (458°C), vapor pressure (1.42E-08 mmHg), and calculated partition coefficient (CLogP: 1.347) suggest moderate lipophilicity conducive to membrane permeability [8]. Crucially, ADME studies confirm drug-like properties with gastrointestinal absorption and blood-brain barrier penetration potential [3]. These attributes, combined with efficient synthesis via Hantzsch-Weber methodology using 3-aminoacetophenone and thiourea [5] [8], position this derivative as a versatile scaffold for targeting resistant cancers, kinetoplastid infections, and metabolic disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7